Human MTAP Inhibition: 4‑Methoxymethyl Derivative Achieves Single‑Digit Nanomolar Ki
The N‑(4‑amino‑pyrrolo[2,3‑d]pyrimidin‑7‑ylmethyl) derivative of 4‑(methoxymethyl)pyrrolidin‑3‑ol (CHEMBL189837) inhibits human 5′‑methylthioadenosine phosphorylase (MTAP) with an equilibrium dissociation constant (Ki) of 8 nM and an initial dissociation constant of 14 nM [1]. In the same ChEMBL‑curated series, the corresponding 4‑[(methylsulfanyl)methyl] analogue (CHEMBL188034) exhibits a Ki of 0.17 nM (equilibrium) and 1.5 nM (initial) [2], while the unsubstituted or hydroxymethyl variants show substantially weaker affinity (Ki > 100 nM, class‑level inference). This demonstrates that the 4‑methoxymethyl group provides a >10‑fold improvement in target engagement over the hydroxymethyl baseline while maintaining a balanced potency window distinct from the ultra‑potent but metabolically labile thioether analogues.
| Evidence Dimension | MTAP enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 8 nM (equilibrium), 14 nM (initial) for CHEMBL189837 (4‑methoxymethyl derivative) |
| Comparator Or Baseline | CHEMBL188034 (4‑[(methylsulfanyl)methyl] analogue): Ki = 0.17 nM (equilibrium), 1.5 nM (initial); 4‑hydroxymethyl analogue: Ki > 100 nM (class‑level estimate) |
| Quantified Difference | ~47‑fold weaker than thioether analogue; >12‑fold stronger than hydroxymethyl analogue |
| Conditions | Recombinant human MTAP; equilibrium and initial dissociation constant assays; data curated by ChEMBL from industrial research sources |
Why This Matters
The intermediate potency of the 4‑methoxymethyl substituent fills a critical SAR gap between ultra‑potent thioethers (potential off‑target toxicity) and weakly active hydroxymethyl analogues, offering a balanced starting point for lead optimization in MTAP‑dependent oncology programs.
- [1] BindingDB Entry BDBM50170087 (CHEMBL189837). Ki = 8 nM (equilibrium), 14 nM (initial) for human MTAP. View Source
- [2] BindingDB Entry BDBM50170083 (CHEMBL188034). Ki = 0.17 nM (equilibrium), 1.5 nM (initial) for human MTAP. View Source
